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Compound of Interest

Compound Name: 2-Aminopentane

Cat. No.: B3029372

Introduction

2-Aminopentane, also known as 1-methylbutylamine, is a primary aliphatic amine with the
chemical formula CsHi3N. As a versatile chemical intermediate, its structural elucidation and
purity assessment are critical in research and industrial applications. This technical guide
provides an in-depth overview of the spectroscopic data of 2-aminopentane, covering Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The
document details experimental protocols for data acquisition and presents the quantitative data
in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

'H NMR Spectroscopic Data

The *H NMR spectrum of 2-aminopentane provides information on the chemical environment
of the hydrogen atoms. The spectrum was recorded in deuterated chloroform (CDCls) at 90
MHz.[1]
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Assignment Chemical Shift (3, o )
Multiplicity Integration
(Structure) ppm)
CHs (C5) 0.92 Triplet 3H
CHs (C1) 1.05 Doublet 3H
CHz (C4) 1.26 Multiplet 2H
CH2 (C3) 1.36-1.24 Multiplet 2H
1.26 (overlaps with )
NH:z Singlet (broad) 2H
C4)
CH (C2) 2.88 Multiplet 1H

Note: The broad singlet of the amine protons (NHz) is characteristic and its chemical shift can

vary with concentration and solvent.[2] The signal may also overlap with alkyl proton signals.

13C NMR Spectroscopic Data

The 3C NMR spectrum identifies all unique carbon atoms in the molecule. The following are

predicted chemical shifts.

Carbon Atom

Predicted Chemical Shift (o, ppm)

C1 (CHs) 23.6
C2 (CH) 48.7
C3 (CHz) 41.6
C4 (CH2) 20.3
C5 (CHs) 14.1

Note: These are computationally predicted values and may differ slightly from experimental

results. The carbon attached to the electronegative nitrogen atom (C2) is the most downfield-

shifted among the sp?3 carbons.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations. For a liquid sample like 2-
aminopentane, the spectrum is typically recorded from a neat thin film.

Characteristic Absorption

Vibrational Mode Intensity
(cm=)
N-H Stretch (Asymmetric & Medium (two peaks for primary
, 3300 - 3400 _
Symmetric) amine)
C-H Stretch (Aliphatic) 2850 - 2960 Strong
N-H Bend (Scissoring) 1580 - 1650 Medium
C-H Bend (Methyl & )
1365 - 1480 Medium
Methylene)
C-N Stretch (Aliphatic Amine) 1020 - 1250 Medium-Weak
N-H Wag 665 - 910 Broad, Strong

Note: The presence of two bands in the N-H stretching region is a definitive characteristic of a
primary amine (R-NH2).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-aminopentane, electron ionization (El) is a common method. The
molecular weight is 87.16 g/mol .[1]
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m/z (Mass/Charge Ratio) Relative Intensity (%) Possible Fragment lon

87 ~1 [CsH13N]* (Molecular lon, M™)
72 5.2 [M - CHs]*

58 ~1 [M - C2Hs]*

44 100.0 [CH3CH=NH:]* (Base Peak)
30 11.0 [CH2=NH2]*

Note: The base peak at m/z = 44 is characteristic of primary amines and results from the alpha-
cleavage of the C-C bond adjacent to the C-N bond, a stable iminium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

e Sample Preparation:

For *H NMR, dissolve 5-25 mg of 2-aminopentane in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs).

For 13C NMR, a higher concentration is needed; dissolve 50-100 mg of the sample in the
same amount of solvent.

Add a small amount of an internal standard, such as tetramethylsilane (TMS, & = 0.00
ppm), for chemical shift referencing. Alternatively, the residual solvent peak can be used
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the
solution through a pipette with a small cotton or glass wool plug.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.
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o "Lock" the spectrometer onto the deuterium signal of the solvent.
o "Shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

o Acquire the spectrum using standard parameters. A typical *H NMR experiment might use
a 30-90° pulse angle with 8-16 scans and an acquisition time of 2-4 seconds. For 13C
NMR, more scans are required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol (Neat Liquid Film)

e Sample Preparation:

o Place one drop of liquid 2-aminopentane onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).

o Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin,
uniform film between the plates. Ensure there are no air bubbles.

o Data Acquisition:
o Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty spectrometer to subtract any atmospheric
(COz2, H20) absorptions.

o Acquire the sample spectrum. The instrument passes a beam of IR radiation through the
sample and records the frequencies at which radiation is absorbed.

e Post-Analysis:

o Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or
isopropanol) and return them to a desiccator for storage. Do not use water, as the salt
plates are water-soluble.

Mass Spectrometry Protocol (GC-MS with Electron
lonization)

e Sample Preparation:
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o Prepare a dilute solution of 2-aminopentane in a volatile organic solvent (e.g., methanol
or hexane). The concentration should be in the low ppm range (e.g., 1-10 ppm).

o Data Acquisition (GC-MS):

o Gas Chromatography (GC): Inject a small volume (e.g., 1 pL) of the prepared solution into
the GC system. The volatile amine is separated from the solvent and other potential
impurities on a capillary column (e.g., a DB-5 column). A typical oven temperature
program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps
up to a higher temperature (e.g., 250°C) to ensure all components elute.

o lonization (MS): As 2-aminopentane elutes from the GC column, it enters the ion source
of the mass spectrometer, which is under high vacuum. In the source, the molecules are
bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off
the molecule to form a positively charged molecular ion (M™).

o Mass Analysis: The excess energy from ionization causes the molecular ion to fragment
into smaller, characteristic charged ions. These ions are accelerated and then separated
by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each ion at a specific m/z, generating the
mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation using these spectroscopic techniques
can be visualized as follows.
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Workflow for Spectroscopic Analysis of 2-Aminopentane
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Caption: Logical workflow for the spectroscopic analysis of 2-aminopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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